1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O3S/c1-13-4-6-14(7-5-13)17(20(22,23)24)26-19(28)15-8-11-27(12-9-15)31(29,30)16-3-2-10-25-18(16)21/h2-7,10,15,17H,8-9,11-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSDVFWGZCOJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide is a member of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 423.86 g/mol. The structure includes a piperidine ring, a sulfonyl group, and trifluoromethyl and chloropyridine substituents which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features demonstrate notable antibacterial properties. For instance, derivatives containing the sulfamoyl moiety have been associated with significant antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a study involving several synthesized derivatives, the following IC50 values were reported:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 2.14 |
These results indicate that the compound exhibits strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer’s disease and urinary tract infections .
Docking Studies
Molecular docking studies have been conducted to understand the interactions between the compound and target enzymes. These studies revealed that the compound binds effectively to the active sites of AChE and urease, facilitating its inhibitory action .
Case Studies
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial efficacy. The study highlighted that compounds similar to our target compound exhibited moderate to strong activity against multiple bacterial strains, indicating their potential as therapeutic agents .
- Enzyme Inhibition : A recent study demonstrated that piperidine-based compounds showed promising results in inhibiting urease activity, which is crucial for managing certain gastrointestinal disorders. The synthesized compounds were evaluated in vitro, showing significant inhibition rates compared to controls .
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Piperidine Carboxamide Cores
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with sulfanyl (thioether) groups in analogs like the compound from . Sulfonyl groups typically enhance stability and hydrogen-bonding capacity, which may improve target affinity .
- Fluorinated Substituents : The trifluoroethyl group in the target compound and trifluoromethylphenyl in ’s analog both contribute to high lipophilicity and metabolic resistance. Fluorinated groups are often used to optimize pharmacokinetics .
- Aromatic Diversity : The 2-chloropyridinyl and 4-methylphenyl groups in the target compound differ from furan () or pyrimidine () substituents. Chloropyridine moieties are common in agrochemicals and pharmaceuticals due to their bioisosteric properties .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
